1-(2-(Carboxy(hydroxy)methyl)phenyl)-2-chloropropan-1-one
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Overview
Description
1-(2-(Carboxy(hydroxy)methyl)phenyl)-2-chloropropan-1-one is an organic compound with a complex structure that includes a carboxylic acid, a hydroxyl group, and a chlorinated propanone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Carboxy(hydroxy)methyl)phenyl)-2-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the chlorination of a propanone derivative followed by the introduction of a carboxylic acid and hydroxyl group through various organic reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is also a consideration in industrial production to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Carboxy(hydroxy)methyl)phenyl)-2-chloropropan-1-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.
Scientific Research Applications
1-(2-(Carboxy(hydroxy)methyl)phenyl)-2-chloropropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-(Carboxy(hydroxy)methyl)phenyl)-2-chloropropan-1-one exerts its effects involves interactions with various molecular targets. The carboxylic acid and hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The chlorine atom may also participate in halogen bonding, further affecting the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(2-(Carboxy(hydroxy)methyl)phenyl)-2-bromopropan-1-one: Similar structure but with a bromine atom instead of chlorine.
1-(2-(Carboxy(hydroxy)methyl)phenyl)-2-fluoropropan-1-one: Contains a fluorine atom instead of chlorine.
1-(2-(Carboxy(hydroxy)methyl)phenyl)-2-iodopropan-1-one: Contains an iodine atom instead of chlorine.
Uniqueness
1-(2-(Carboxy(hydroxy)methyl)phenyl)-2-chloropropan-1-one is unique due to its specific combination of functional groups and the presence of a chlorine atom. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Properties
Molecular Formula |
C11H11ClO4 |
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Molecular Weight |
242.65 g/mol |
IUPAC Name |
2-[2-(2-chloropropanoyl)phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C11H11ClO4/c1-6(12)9(13)7-4-2-3-5-8(7)10(14)11(15)16/h2-6,10,14H,1H3,(H,15,16) |
InChI Key |
BKXDBDLXKXFJLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1C(C(=O)O)O)Cl |
Origin of Product |
United States |
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